molecular formula C16H24N2O2 B1203880 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile CAS No. 27487-66-7

5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile

Cat. No. B1203880
CAS RN: 27487-66-7
M. Wt: 276.37 g/mol
InChI Key: UCWOSFAANAZHKR-UHFFFAOYSA-N
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Description

"5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile" is a chemical compound that has been explored in various studies for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

  • The synthesis of similar compounds, such as "3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile," involves detailed procedures that result in different isomers, showcasing the complexity of synthesis in this class of chemicals (Shinkre et al., 2008).

Molecular Structure Analysis

  • The molecular structure of related compounds, such as "2-Amino-4,6-dimethoxy-5-nitropyrimidine," reveals intricate hydrogen bonding and pi-stacking interactions, indicating complex molecular interactions in similar substances (Glidewell et al., 2003).

Chemical Reactions and Properties

  • Compounds like "5-Methylthieno[2',3':5,6]pyrimido[2,1-a]isoindol-4(5H)-one" undergo diverse reactions, demonstrating the reactivity of such molecules in chemical transformations (Kysil et al., 2008).

Physical Properties Analysis

  • The physical properties of analogous compounds, such as "4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine," are characterized by crystallographic studies that provide insights into their structural geometries (Koh & Lee, 2018).

Scientific Research Applications

Metabolism and Bioactivation

5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile, a metabolite of verapamil, is studied for its role in drug metabolism. One study found that it's produced predominantly via N-desmethylation and/or N-desalkylation in human endothelial cells, indicating the endothelium's role in drug biotransformation (Borlak, Walles, Levsen, & Thum, 2003).

Ionization and Surface Properties

Research has examined the ionization and surface properties of verapamil and its analogues, including this compound. This study highlighted how these properties influence their biological activities, demonstrating the importance of surface-active properties in drug function (Retzinger & Cohen, 1986).

Antioxidant Properties

Compounds with the 3,4-dimethoxyphenyl group, similar in structure to this compound, have been synthesized and tested for antioxidant activities. This research provides insights into the potential of structurally related compounds in combating oxidative stress (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Drug Modification and Efficacy

Studies on derivatives of verapamil, which include the 3,4-dimethoxyphenyl group, reveal potential for enhanced efficacy and new therapeutic applications. For instance, a modified version of verapamil was found to protect against ischemia/reperfusion-induced cardiac dysfunction, indicating the value of structural modifications for therapeutic improvement (Mandal et al., 2007).

Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of compounds containing the 3,4-dimethoxyphenyl group. These studies contribute to a better understanding of the chemical properties and potential applications of these compounds in various scientific fields (Tayade & Waghmare, 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anticancer activities

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Similar compounds have been involved in various biochemical pathways, leading to downstream effects . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The compound has been predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to be a CYP2D6 inhibitor . These properties could impact the compound’s bioavailability.

Result of Action

Similar compounds have been found to exhibit anticancer activities . The specific effects of this compound at the molecular and cellular level require further investigation.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve testing its reactivity under different conditions, studying its interactions with other molecules, and exploring its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

5-amino-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8-9,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWOSFAANAZHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN)(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893324
Record name 5-Amino-2-(3,4-dimethoxyphenyl)-2-(2-propanyl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27487-66-7
Record name Alpha-(3-aminopropyl)-3,4-dimethoxy-alpha-(1-methylethyl)benzeneacetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-(3,4-dimethoxyphenyl)-2-(2-propanyl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27487-66-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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